molecular formula C6H10ClNO2 B2998083 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2104035-64-3

2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B2998083
CAS No.: 2104035-64-3
M. Wt: 163.6
InChI Key: XLFTWHHKGGYGOE-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a fused six-membered ring system with one nitrogen atom and a carboxylic acid group at the 4-position.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFTWHHKGGYGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride reacts with tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations. For instance, a reported method delivered a total of 195 grams of the material . The key synthetic step involves the intramolecular displacement mentioned above, which is scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite and hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like acetonitrile and water .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

ABCH and its derivatives have a wide range of applications in scientific research:

  • Building Block in Chemistry: ABCH is used as a building block for creating more complex molecules. Its unique azabicyclohexane core provides specific chemical reactivity, making it useful in synthesizing various compounds.
  • Potential Bioactive Compound in Biology: It is investigated for its potential as a bioactive compound in drug discovery. Studies suggest that ABCH can interact with biological targets through its structure, influencing biochemical pathways.
  • Therapeutic Potential in Medicine: ABCH is explored for its therapeutic potential in treating various diseases. Its efficacy in modulating cholinergic activity suggests it could be further explored in neuropharmacology.
  • Material Development in Industry: It is utilized in developing new materials with unique properties.

Chemical Reactions

ABCH can undergo several types of chemical reactions, making it a versatile compound in synthetic chemistry:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.

Research indicates that ABCH exhibits notable biological activities:

  • Neuroprotective Effects: ABCH shows potential neuroprotective effects. Derivatives of bicyclo[2.1.1]hexanes may offer neuroprotective benefits, potentially aiding in treating neurodegenerative diseases.
  • Interaction with Neurotransmitter Systems: ABCH interacts with neurotransmitter systems. Its structural similarity to known neurotransmitters suggests it may influence synaptic transmission and neuronal health. Specific studies have shown its efficacy in modulating cholinergic activity, making it a candidate for further exploration in neuropharmacology.
  • Antimicrobial Activity: Derivatives of bicyclo[2.1.1]hexanes possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies

  • Neuroprotective Potential: A study explored the neuroprotective effects of a related bicyclic compound on neuronal cell cultures exposed to oxidative stress. The treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets. The nitrogen atom within the bicyclic ring system can form interactions with various biological molecules, influencing their activity. This interaction can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Positional Isomerism

The 1-carboxylic acid isomer (CAS 116129-07-8) differs from the target compound in the placement of the carboxylic acid group, which alters its hydrogen-bonding capacity and reactivity. This positional variation can significantly impact biological activity and solubility .

Substituent Effects

  • Protecting Groups : The Boc-protected derivative (CAS 220598-45-8) is stabilized against nucleophilic attack, making it a preferred intermediate in peptide synthesis .

Ring Size Variations

Compounds like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS 182137-43-5) feature a larger bicyclic framework, which may confer distinct conformational preferences and binding affinities in medicinal chemistry applications .

Biological Activity

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features allow it to interact with various biological targets, making it an important candidate for drug development.

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom, which contributes to its reactivity and ability to form interactions with biological molecules. The presence of a carboxylic acid functional group enhances its solubility and potential for hydrogen bonding, critical for biological activity.

The mechanism of action for 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is primarily based on its ability to bind to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes like prolyl 4-hydroxylase (P4H), which is crucial in collagen biosynthesis, thus affecting cellular processes related to tissue repair and fibrosis .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly:

  • Enzyme Inhibition : It acts as an inhibitor of P4H, impacting collagen synthesis and potentially offering therapeutic avenues in fibrotic diseases .
  • Cell Signaling Modulation : The compound influences various signaling pathways by interacting with receptors, leading to changes in gene expression and cellular metabolism .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against several strains of bacteria, although detailed investigations are still required .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideHydroxymethyl group additionEnhanced binding affinity with biological targets
3-Azabicyclo[2.1.1]hexane-4-carboxylic acidVariation in bicyclic structureDifferent interaction profiles due to altered rigidity

Case Studies

Several studies have explored the biological implications of this compound:

  • Prolyl 4-Hydroxylase Inhibition : A study demonstrated that the compound effectively inhibits P4H, leading to reduced hydroxylation of proline residues in collagen . This inhibition could be pivotal in developing treatments for conditions characterized by excessive collagen deposition.
  • Antimicrobial Activity : Another investigation assessed the antibacterial properties of derivatives of this compound against multidrug-resistant strains of bacteria, showing promising results that warrant further exploration .
  • Protein-Ligand Interactions : Research into the binding dynamics between this compound and various enzymes has revealed insights into its potential as a scaffold for designing new therapeutics targeting specific biochemical pathways .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis of strained bicyclic compounds like this requires strategies such as intramolecular cyclization or photochemical [2+2] cycloadditions. For example, derivatives with similar scaffolds (e.g., methyl-substituted azabicyclohexanes in ) are synthesized via ring-closing metathesis or acid-catalyzed intramolecular amidation. Key parameters include temperature control (to avoid ring strain-induced degradation) and protecting group selection for the carboxylic acid moiety. Reaction yields can be optimized using Design of Experiments (DoE) to assess variables like catalyst loading, solvent polarity, and reaction time .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
High-resolution NMR (¹H/¹³C, COSY, HSQC) is essential for resolving the bicyclic framework’s stereochemistry and verifying the absence of diastereomers. For purity, HPLC with UV detection (using a C18 column and acidic mobile phase) is recommended, as seen in pharmacopeial standards for related azabicyclic acids (). Mass spectrometry (HRMS-ESI) confirms molecular weight, while X-ray diffraction provides definitive stereochemical assignment if crystals are obtainable .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies should include accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrochloride salts of bicyclic amines (e.g., ) are prone to hygroscopicity, necessitating desiccated storage. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor for ring-opening byproducts via LC-MS. Data contradictions in literature (e.g., conflicting decomposition rates) often arise from impurities in starting materials, which can be mitigated by rigorous pre-synthesis purification .

Advanced: How can computational modeling predict reaction pathways for synthesizing this strained bicyclic system?

Methodological Answer:
Quantum mechanical calculations (DFT at the B3LYP/6-311+G(d,p) level) map potential energy surfaces for cyclization steps, identifying transition states and intermediates. Institutions like ICReDD () combine these calculations with cheminformatics to prioritize synthetic routes. For example, reaction path searches can reveal whether photochemical activation (as in ) is necessary to overcome kinetic barriers. Machine learning models trained on similar bicyclic systems (e.g., ) further narrow viable conditions .

Advanced: What strategies resolve discrepancies in reported solubility and reactivity data for this compound?

Methodological Answer:
Contradictions often arise from polymorphic forms or residual solvents. Systematic studies under controlled conditions (e.g., USP-type solubility assays in buffers at pH 1–7) are critical. For reactivity, compare results across inert (argon) vs. ambient atmospheres, as oxidation of the azabicyclo moiety may occur. Cross-validate findings using orthogonal methods: e.g., kinetic solubility (UV plate reader) vs. thermodynamic (gravimetric analysis). Data from structurally related compounds ( ) provide benchmarks for expected behavior .

Advanced: How can chiral synthesis approaches achieve enantiomeric purity in derivatives of this compound?

Methodological Answer:
Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries can induce stereocontrol during cyclization. For example, highlights stereospecific synthesis of (1S,4S)-configured azabicyclo derivatives via resolution of diastereomeric salts. Advanced chromatographic techniques (SFC with chiral columns) are required to separate enantiomers, while circular dichroism (CD) confirms absolute configuration .

Advanced: What mechanistic insights explain the compound’s degradation under acidic conditions?

Methodological Answer:
Degradation pathways are probed using LC-MS/MS and isotopic labeling. The bicyclic ring’s strain makes it susceptible to acid-catalyzed ring-opening, forming linear amines or lactams (observed in related compounds, ). Kinetic studies (variable-temperature NMR) quantify activation energy, while DFT calculations model protonation sites. Mitigation strategies include formulation with stabilizing excipients (e.g., cyclodextrins) or structural modification to reduce ring strain .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bridgehead nitrogen and bicyclic framework create unique steric environments. Computational electrostatic potential maps () identify electron-deficient regions for site-selective functionalization. Experimental validation via Suzuki-Miyaura coupling (using Pd-XPhos catalysts) demonstrates lower yields compared to less-strained analogs, attributed to hindered transmetalation. Steric parameters like A-values (from molecular mechanics) guide ligand design to improve reactivity .

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